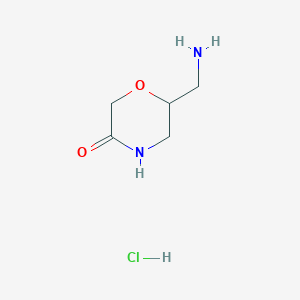

6-(Aminomethyl)morpholin-3-one hydrochloride

Description

BenchChem offers high-quality 6-(Aminomethyl)morpholin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)morpholin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)morpholin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-1-4-2-7-5(8)3-9-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGJFNSJTCZGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626919 | |

| Record name | 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-36-7 | |

| Record name | 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)morpholin-3-one Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 6-(Aminomethyl)morpholin-3-one hydrochloride (CAS: 170799-36-7), a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a representative synthetic pathway, and illuminate its critical role as a key intermediate in the development of advanced therapeutics, most notably the leukocyte function-associated antigen 1 (LFA-1) inhibitor, fuzapladib. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this valuable compound.

The Strategic Importance of the Morpholin-3-one Scaffold

In the intricate landscape of drug discovery, particularly for agents targeting the central nervous system (CNS), the selection of the core chemical scaffold is a decision of paramount importance. The morpholine ring system has emerged as a privileged structure, prized for its unique combination of physicochemical properties that favorably influence pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1][2][3]

The morpholine moiety, and by extension the morpholin-3-one variant, offers a delicate balance between hydrophilicity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall structure maintains sufficient lipophilic character to facilitate membrane permeability.[3][4] Furthermore, the nitrogen atom's pKa is typically in a range that allows for partial protonation at physiological pH, a feature often exploited to modulate solubility and target engagement.[1][2] These attributes collectively make morpholine-containing compounds adept at navigating the formidable blood-brain barrier (BBB), rendering them highly valuable in the pursuit of novel CNS therapies.[1][4] 6-(Aminomethyl)morpholin-3-one hydrochloride represents a functionally advanced version of this scaffold, offering a chiral center and a primary amine handle for further synthetic elaboration.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.

Compound Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 6-(aminomethyl)morpholin-3-one;hydrochloride | PubChem[5] |

| CAS Number | 170799-36-7 | BLD Pharm[6] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | (Calculated) |

| Molecular Weight | 166.61 g/mol | (Calculated) |

| Canonical SMILES | C1C(OCC(=O)N1)CN | PubChem[5] |

| InChI Key | RRAANKOMZXHCIN-UHFFFAOYSA-N | PubChem[5] |

Physicochemical Data:

| Property | Value | Notes |

| Molecular Weight (Free Base) | 130.15 g/mol | Computed by PubChem 2.2[5] |

| Monoisotopic Mass (Free Base) | 130.074227566 Da | Computed by PubChem 2.2[5] |

| XLogP3 (Free Base) | -1.7 | Computed by XLogP3 3.0[5] |

| Polar Surface Area | 64.4 Ų | Computed |

| Solubility | Data not widely published; expected to be soluble in water and polar organic solvents like methanol and DMSO. | |

| Melting Point | Not specified in available literature. |

Synthesis and Purification

The synthesis of chiral morpholin-3-ones requires stereocontrolled methods to ensure enantiopurity, which is critical for pharmacological specificity. A common and effective strategy involves starting from readily available chiral precursors, such as amino acids.

Synthetic Rationale: A logical retrosynthetic approach for 6-(aminomethyl)morpholin-3-one begins with a chiral amino alcohol derivative. L-serine is an ideal starting material as it provides the necessary stereocenter and functional groups.[4] The synthesis involves protection of the amine, formation of the morpholinone ring via cyclization, and subsequent deprotection.

Illustrative Synthetic Workflow: The following diagram outlines a plausible multi-step synthesis to yield the target compound.

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocol: Synthesis of 6-(Aminomethyl)morpholin-3-one Hydrochloride

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Step 1: Synthesis of N-Boc-L-Serinol (C):

-

Protect the amino group of L-Serine (A) using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., NaHCO₃) in a solvent mixture like THF/water to yield N-Boc-L-Serine (B) .

-

Reduce the carboxylic acid of (B) using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF at 0 °C to room temperature. Work-up carefully to quench excess reagent and isolate N-Boc-L-Serinol (C) .

-

-

Step 2: Cyclization to form the Morpholinone Ring (D):

-

Dissolve (C) in an anhydrous aprotic solvent like THF.

-

Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate both hydroxyl groups.

-

Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight. The reaction proceeds via an intramolecular Williamson ether synthesis followed by cyclization to form N-Boc-6-(hydroxymethyl)morpholin-3-one (D) .

-

-

Step 3: Conversion to Amine Precursor (F):

-

Convert the primary alcohol of (D) to a good leaving group by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to yield the mesylate (E) .

-

Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 60-80 °C) to form the azide intermediate (F) .

-

-

Step 4: Final Reduction, Deprotection, and Salt Formation (H):

-

Dissolve the azide (F) in methanol or ethanol.

-

Subject the solution to catalytic hydrogenation (H₂ gas, 1 atm) using palladium on carbon (10% Pd/C) as the catalyst. This single step efficiently reduces the azide to a primary amine and cleaves the Boc protecting group to yield the free base, 6-(aminomethyl)morpholin-3-one (G) .

-

Filter off the catalyst and concentrate the solvent.

-

Dissolve the resulting crude free base (G) in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in 1,4-dioxane or diethyl ether).

-

The hydrochloride salt (H) will precipitate and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.

-

Purification and Characterization: Purification of intermediates is typically achieved via flash column chromatography. The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Applications in Drug Discovery: The Fuzapladib Case Study

The primary application of 6-(aminomethyl)morpholin-3-one hydrochloride is as a sophisticated building block for synthesizing pharmacologically active molecules. Its most prominent role is as a key intermediate in the synthesis of Fuzapladib .

Fuzapladib (also known as IKV-741) is a novel anti-inflammatory agent approved for managing clinical signs associated with acute pancreatitis in dogs.[7][8][9] Its mechanism of action is the inhibition of leukocyte function-associated antigen 1 (LFA-1) activation.[7][10]

Mechanism of Action: LFA-1 is an integrin protein expressed on the surface of leukocytes, such as neutrophils.[11] During an inflammatory response, signaling molecules trigger a conformational change in LFA-1 from a low-affinity to a high-affinity state. This "activation" allows LFA-1 to bind tightly to Intercellular Adhesion Molecule 1 (ICAM-1) on the surface of endothelial cells lining blood vessels. This binding is a critical step that precedes the migration of neutrophils out of the bloodstream and into the inflamed tissue (extravasation).[9][11] In pancreatitis, this neutrophil infiltration exacerbates tissue damage. Fuzapladib prevents the activation of LFA-1, thereby inhibiting neutrophil adhesion and migration, which helps to mitigate the inflammatory cascade.[8][11]

Caption: Fuzapladib inhibits LFA-1 activation, preventing neutrophil adhesion.

Safety, Handling, and Stability

As with any laboratory chemical, proper handling of 6-(aminomethyl)morpholin-3-one hydrochloride is essential. The following information is synthesized from safety data sheets of structurally related compounds and should be supplemented by consulting the specific SDS for this product.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid formation and inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

-

Hazard Identification: This compound is expected to be classified as a skin and eye irritant.[13][14] It may cause respiratory tract irritation if inhaled.[14] Some morpholine derivatives may cause allergic skin reactions.[12]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[12][13]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[12][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]

-

-

Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.[15]

Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups, built upon the advantageous morpholinone core, make it a high-value intermediate for constructing complex molecular architectures. Its integral role in the synthesis of the LFA-1 inhibitor fuzapladib underscores its importance in developing next-generation therapeutics for inflammatory diseases. A solid understanding of its properties, synthesis, and handling is crucial for any researcher or organization looking to leverage its potential in drug discovery and development programs.

References

-

PubChem. (n.d.). 6-(Aminomethyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(aminomethyl)morpholin-3-one hydrochloride (C5H10N2O2). Retrieved from [Link]

-

ChemDmart. (n.d.). Safety Data Sheet: 4-(4-Aminophenyl)-3-morpholinone. Retrieved from [Link]

-

Kii, Y., et al. (2022). Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. MedCrave Online. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Takano, R., et al. (2022). Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release. MDPI. Retrieved from [Link]

-

Movassaghi, M., & Hunt, D. K. (2008). Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. PubMed. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

Bakulina, O. Y., & Krasavin, M. Y. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

PANOQUELL®-CA1. (n.d.). (fuzapladib sodium for injection). Retrieved from [Link]

-

Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

-

Jasensky, J., et al. (2023). Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. PMC. Retrieved from [Link]

-

Kono, T., et al. (2023). Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa. PMC. Retrieved from [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

- 5. 6-(Aminomethyl)morpholin-3-one | C5H10N2O2 | CID 10057542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 170799-36-7|6-(Aminomethyl)morpholin-3-one hydrochloride|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. panoquell.com [panoquell.com]

- 9. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemdmart.com [chemdmart.com]

- 15. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

6-(Aminomethyl)morpholin-3-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Chiral Building Block: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-(aminomethyl)morpholin-3-one hydrochloride (CAS Number: 170799-36-7), a chiral heterocyclic compound of significant interest in contemporary drug discovery and development. The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, metabolic stability, and central nervous system (CNS) penetration. This document delves into the chemical identity, stereospecific synthesis, analytical characterization, and potential applications of this valuable building block. Authored from the perspective of a senior application scientist, this guide emphasizes the underlying scientific principles and practical considerations for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Morpholin-3-one Scaffold

The morpholine ring is a cornerstone in the design of numerous approved drugs and clinical candidates. Its inherent properties, including a pKa that promotes aqueous solubility at physiological pH and the capacity for hydrogen bonding, make it an attractive moiety for modulating pharmacokinetic and pharmacodynamic profiles.[1] The introduction of a lactam functionality to form the morpholin-3-one core further refines these properties, offering a more rigid structure that can precisely orient substituents for optimal target engagement.

6-(Aminomethyl)morpholin-3-one hydrochloride, in particular, presents a unique combination of a chiral morpholin-3-one core and a primary amine. This bifunctionality makes it a versatile synthon for introducing the morpholinone motif into a wide array of molecular architectures through various chemical transformations. The presence of a stereocenter at the 6-position allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

This guide will provide an in-depth analysis of this compound, structured to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 6-(aminomethyl)morpholin-3-one hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 170799-36-7 | Internal Database |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO and methanol.[3] | [3] |

| Stability | As a hydrochloride salt, it is expected to be a stable, crystalline solid. However, the stability of hydrochloride salts can be influenced by factors such as humidity and light.[4][5] | [4][5] |

Synthesis of 6-(Aminomethyl)morpholin-3-one Hydrochloride

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a protected amino acid derivative. This strategy is advantageous as it utilizes readily available and often enantiomerically pure starting materials.

Caption: Retrosynthetic analysis of 6-(Aminomethyl)morpholin-3-one HCl.

Illustrative Step-by-Step Protocol

This protocol is a hypothetical yet scientifically sound representation of how 6-(aminomethyl)morpholin-3-one hydrochloride could be synthesized. The choice of protecting groups and reaction conditions is critical for achieving high yield and purity.

Step 1: Protection of a Serine Derivative The synthesis commences with the protection of a suitable serine derivative. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection due to its stability under a range of conditions and its facile removal under acidic conditions.

Step 2: Etherification The hydroxyl group of the protected serine derivative is then subjected to etherification. This step is crucial for forming the morpholine ring's oxygen-containing side.

Step 3: Intramolecular Cyclization Following etherification, the ester is hydrolyzed, and the resulting carboxylic acid undergoes an intramolecular cyclization with the amine to form the morpholin-3-one ring. This is a critical ring-forming step.

Step 4: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the desired product. A similar procedure for a related compound involves cooling the reaction mixture and adding concentrated hydrochloric acid to precipitate the final product, which is then collected by filtration.[3]

Caption: A plausible synthetic workflow for 6-(Aminomethyl)morpholin-3-one HCl.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of 6-(aminomethyl)morpholin-3-one hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholinone ring protons and the aminomethyl group. The coupling constants between adjacent protons can provide information about the conformation of the morpholine ring, which typically adopts a chair-like conformation.[7]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the carbonyl group of the lactam.[7]

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[8] Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound. A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of various conditions.[12][13] For aminomethyl compounds, derivatization may sometimes be employed to enhance separation and detection.[14]

-

-

Gas Chromatography (GC): While less common for non-volatile hydrochloride salts, GC can be used for the analysis of the free base or a derivatized form of the compound.[15]

Applications in Drug Discovery and Development

The structural features of 6-(aminomethyl)morpholin-3-one hydrochloride make it a highly valuable building block for the synthesis of a diverse range of biologically active molecules.

A Scaffold for CNS-Penetrant Agents

The morpholine moiety is well-known for its ability to improve the properties of drug candidates targeting the central nervous system.[1] The balanced lipophilicity and hydrogen bonding capacity of the morpholin-3-one core can enhance blood-brain barrier permeability. The aminomethyl group provides a convenient handle for introducing the scaffold into larger molecules while maintaining these favorable properties.

A Versatile Intermediate for Library Synthesis

The primary amine of 6-(aminomethyl)morpholin-3-one hydrochloride can be readily functionalized through a variety of reactions, including:

-

Amide bond formation

-

Reductive amination

-

Sulfonylation

-

Urea and thiourea formation

This versatility allows for the rapid generation of libraries of compounds for high-throughput screening, enabling the exploration of a broad chemical space around the morpholin-3-one core.

Caption: Potential applications of 6-(Aminomethyl)morpholin-3-one HCl in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-(aminomethyl)morpholin-3-one hydrochloride is not publicly available, a risk assessment can be made based on the known hazards of similar compounds, such as morpholine hydrochloride.[1]

-

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

As with many fine chemicals, it may cause respiratory tract irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is a chiral building block with significant potential in medicinal chemistry. Its unique combination of a privileged morpholin-3-one scaffold and a reactive aminomethyl handle makes it a valuable tool for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, methods for its analytical characterization, and its potential applications. By understanding the principles and techniques outlined herein, researchers and drug development professionals can effectively leverage this versatile compound in their quest for new and improved therapeutics.

References

-

Analytical Chiral Separation Methods. (n.d.). Retrieved from [Link]

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).

-

Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020, July 21). YouTube. Retrieved from [Link]

- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024).

-

The derivatization reaction of morpholine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). Molecules, 26(16), 4963.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S3), 10427–10446.

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.

-

6-(Aminomethyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]

- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015). Journal of the Serbian Chemical Society, 80(10), 1255-1266.

- 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(7), 597-600.

-

Morpholine, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

- Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (2021). Molecules, 26(11), 3326.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(11), 1076-1094.

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. Retrieved from [Link]

- Instability of the hydrochloride salts of cathinone derivatives in air. (2015).

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116015.

- NMR Crystallography of the Polymorphs of Metergoline. (2019). Molecules, 24(18), 3298.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2016). Molecules, 21(9), 1234.

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules, 28(4), 1633.

-

4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(Aminomethyl)morpholin-3-one | C5H10N2O2 | CID 10057542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 4. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. ijcrt.org [ijcrt.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. youtube.com [youtube.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-(Aminomethyl)morpholin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, lauded for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Within this versatile class of heterocycles, the 6-(aminomethyl)morpholin-3-one scaffold presents a unique and compelling framework for the development of novel therapeutics. Its inherent structural features—a lactam for hydrogen bonding, a secondary amine for salt formation and further derivatization, and a chiral center at the 6-position for stereospecific interactions—offer a rich landscape for molecular design and optimization. This guide provides an in-depth exploration of the potential biological activities of 6-(aminomethyl)morpholin-3-one derivatives, grounded in both direct and inferential evidence from closely related analogues, to empower researchers in their quest for next-generation therapies.

I. Synthetic Strategies: Building the Core and Its Variants

The synthesis of the 6-(aminomethyl)morpholin-3-one core and its derivatives is a critical first step in exploring their therapeutic potential. While direct synthetic routes for this specific scaffold are not abundantly reported in the literature, established methods for the synthesis of substituted morpholines and morpholin-3-ones can be readily adapted.

A prevalent strategy for the synthesis of the morpholin-3-one ring involves the cyclization of an appropriate amino alcohol precursor. For the 6-(aminomethyl)morpholin-3-one scaffold, a logical starting point would be a suitably protected 2,3-diaminopropan-1-ol derivative.

A noteworthy and adaptable methodology for creating substituted morpholines is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. This approach offers excellent stereocontrol, which is crucial given the chirality of the 6-position in the target scaffold.[1]

Conceptual Synthetic Workflow:

Figure 1: Conceptual synthetic workflow for 6-(aminomethyl)morpholin-3-one derivatives.

Detailed Experimental Protocol: Synthesis of a 4-(4-Aminophenyl)morpholin-3-one Precursor (Adaptable for 6-Substituted Analogues)

The following protocol for the synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for various biologically active molecules, provides a foundational method that can be conceptually adapted for the synthesis of 6-substituted derivatives by starting with a different amino alcohol.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-(4-nitrophenyl)-3-morpholinone in an aliphatic alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)-3-morpholinone.

-

Purification: Purify the product by recrystallization or column chromatography to yield the final compound.

II. Potential Biological Activities and Underlying Mechanisms

While direct biological data for 6-(aminomethyl)morpholin-3-one derivatives is emerging, a strong body of evidence from closely related analogues, particularly those substituted at the N-4 position, and the broader class of morpholine-containing compounds, points towards significant potential in several therapeutic areas.

A. Antimicrobial Activity

The morpholine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[3][4] Studies on sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one have demonstrated their potential as antimicrobial agents against both bacteria and fungi.[3] These findings suggest that the 6-(aminomethyl)morpholin-3-one scaffold could serve as a valuable template for the development of novel anti-infective drugs.

Mechanism of Action: The antimicrobial activity of sulfonamide-containing morpholine derivatives is attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking this pathway, the compounds inhibit bacterial growth and replication.

Data from a Structurally Related Analogue:

A study on novel Schiff base derivatives of 4-(4-aminophenyl) morpholin-3-one reported significant antimicrobial activity.[5]

| Compound | Bacterial Strain | Fungal Strain |

| Schiff base of Quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one | Gram-positive & Gram-negative | Active |

| Table 1: Antimicrobial activity profile of a 4-(4-aminophenyl)morpholin-3-one derivative.[5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent) to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

B. Anticancer Activity

A significant body of research highlights the anticancer potential of morpholine-containing compounds.[6][7][8] For instance, morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma).[7] One of the most promising mechanisms of action for morpholine derivatives in oncology is the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[9]

Mechanism of Action: Morpholine-containing compounds can exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Inhibition of crucial kinases like EGFR and PI3K, which are often dysregulated in cancer.[8][9]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[7]

Signaling Pathway Implicated in Anticancer Activity:

Figure 2: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by morpholine derivatives.

Quantitative Data for Morpholine-Containing Anticancer Agents:

| Compound | Cancer Cell Line | IC50 (µM) |

| AK-10 (Morpholine-quinazoline) | A549 (Lung) | 8.55 ± 0.67 |

| AK-10 (Morpholine-quinazoline) | MCF-7 (Breast) | 3.15 ± 0.23 |

| AK-10 (Morpholine-quinazoline) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |

| Morpholin-3-one fused quinazoline (a8) | EGFRwt kinase | 0.0531 |

| Table 2: Cytotoxic activity of representative morpholine derivatives.[7][10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Neuroprotective Activity

Morpholine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] Their neuroprotective effects are often attributed to their ability to modulate key enzymes and receptors involved in the pathophysiology of these conditions.[15]

Mechanism of Action: The neuroprotective potential of morpholine derivatives is linked to their ability to:

-

Inhibit Cholinesterases: Block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[15]

-

Modulate Receptors: Interact with receptors implicated in neuronal survival and function.

-

Reduce Oxidative Stress: Exert antioxidant effects that protect neurons from damage.[17]

Signaling Pathway in Neuroprotection:

Figure 3: Mechanism of cholinesterase inhibition by morpholine derivatives.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).[18][19]

-

Reaction Mixture: In a 96-well plate, combine the enzyme solution with the test compound at various concentrations and pre-incubate.[20]

-

Initiation of Reaction: Add the substrate and DTNB to the wells to start the reaction.[20]

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[21]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

III. Conclusion and Future Directions

The 6-(aminomethyl)morpholin-3-one scaffold represents a promising yet underexplored area in medicinal chemistry. Based on compelling evidence from structurally related compounds, derivatives of this core structure hold significant potential for development as antimicrobial, anticancer, and neuroprotective agents. The synthetic accessibility of the morpholine ring, coupled with the multiple points for chemical modification on the 6-(aminomethyl)morpholin-3-one scaffold, provides a robust platform for the generation of diverse chemical libraries.

Future research should focus on the targeted synthesis and biological evaluation of 6-(aminomethyl)morpholin-3-one derivatives to validate the therapeutic potential inferred in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, elucidation of their precise mechanisms of action will be paramount in advancing the most promising candidates towards preclinical and clinical development. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this unique chemical scaffold into novel and effective therapies for a range of human diseases.

References

- Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 5(8), 1-5.

- BenchChem. (2025). Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.

- Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). Synthesis and characterization of novel Schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity.

- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Drori, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50802.

- Abcam. (n.d.). MTT assay protocol.

- Jilariya, K. J., Patel, P. K., & Babariya, J. (2020). Synthesis and characterization of novel Schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. Journal of Advanced Scientific Research, 11(1), 219-223.

- ATCC. (n.d.).

- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?

- Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4531–4534.

- ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method.

- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(10), 1255-1265.

- Yong, J. P., et al. (2015). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 20(10), 18868–18887.

- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals.

- Peng, W., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(1), 16-41.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Ortiz, K. G., et al. (2022).

- Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7306.

- International Journal of Pharmaceutical Sciences and Research (IJPSR). (2018).

- Mannoori, R., et al. (2023). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds.

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.

- Taylor & Francis. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- Yildiz, I., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(8), 3549–3557.

- Prikhodko, V. A., et al. (2022). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.

- Acquavia, M. A., et al. (2024). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-13.

- ResearchGate. (n.d.).

- PMC. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Bielenica, A., et al. (2023). New 4-(Morpholin-4-Yl)

- PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(8), 2063–2067.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. sciensage.info [sciensage.info]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. atcc.org [atcc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 6-(Aminomethyl)morpholin-3-one Hydrochloride in Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers on the strategic use of 6-(aminomethyl)morpholin-3-one hydrochloride, a versatile chemical building block, in the synthesis of novel kinase inhibitors. We will explore the rationale for its use, its physicochemical properties, and provide a detailed, field-tested protocol for its incorporation into a heterocyclic core, focusing on the synthesis of inhibitors targeting the PI3K/AKT/mTOR pathway.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can significantly improve pharmacokinetic properties.[2][3] The morpholine ring offers a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and cell permeability.[2][3] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket, while the ring itself is metabolically stable.[2][4]

Specifically, 6-(aminomethyl)morpholin-3-one provides two key features for kinase inhibitor design:

-

A Reactive Handle: The primary aminomethyl group serves as a convenient and reactive point of attachment for coupling to various heterocyclic cores via reactions like amide bond formation or nucleophilic aromatic substitution.[5]

-

A Pharmacophoric Element: The morpholin-3-one structure itself can contribute to binding affinity and selectivity. It is frequently found in inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth and survival that is often hyperactivated in cancer.[6][7] Inhibitors featuring this scaffold have shown high potency and selectivity for mTOR, a key protein in this pathway.[4][8]

This guide will focus on leveraging these features for the rational design and synthesis of next-generation kinase inhibitors.

Physicochemical Properties & Handling

Accurate characterization of the starting material is fundamental to reproducible synthetic success. 6-(Aminomethyl)morpholin-3-one is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[9][10]

| Property | Value | Source |

| Chemical Name | 6-(Aminomethyl)morpholin-3-one hydrochloride | [10] |

| Synonyms | 6-(aminomethyl)-3-morpholinone HCl | [11] |

| CAS Number | 170799-36-7 | [9][10] |

| Molecular Formula | C₅H₁₀N₂O₂ · HCl | [9][10] |

| Molecular Weight | 166.61 g/mol | [9][10] |

| Appearance | White to Off-White Solid | [12] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [13] |

Note: The free base (CAS 793644-35-6) has a molecular weight of 130.15 g/mol .[13][14] The hydrochloride salt is used in the following protocols.

Expert Insight: The hydrochloride salt form necessitates the use of a base during coupling reactions to liberate the free amine in situ. The choice and stoichiometry of the base are critical for reaction success.

Biological Context: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[7][15] Its aberrant activation is a major driver of tumorigenesis.[6] Small molecule inhibitors that target the key nodes of this pathway—PI3K, AKT, and mTOR—are of high therapeutic interest.[6] Morpholine-containing compounds have proven particularly effective as dual PI3K/mTOR inhibitors or as highly selective mTOR inhibitors.[7][16]

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Synthetic Application: Amide Coupling to a Heterocyclic Core

A common and robust method for incorporating the 6-(aminomethyl)morpholin-3-one moiety is through amide bond formation with an activated carboxylic acid on a core scaffold.[17][18] This protocol details a representative coupling reaction.

General Workflow

The synthesis follows a logical progression from starting materials to the final, purified compound. Each step includes critical checkpoints to ensure the reaction is proceeding as expected.

Caption: General workflow for amide coupling synthesis.

Detailed Step-by-Step Protocol

This protocol describes the coupling of 6-(aminomethyl)morpholin-3-one hydrochloride with a generic "Heterocyclic-Core-Carboxylic Acid" using HATU as the coupling agent.

Materials:

-

Heterocyclic-Core-Carboxylic Acid (1.0 eq)

-

6-(Aminomethyl)morpholin-3-one hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the Heterocyclic-Core-Carboxylic Acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Amine Preparation: In a separate flask, suspend 6-(aminomethyl)morpholin-3-one hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this suspension. Stir for 10-15 minutes at room temperature.

-

Causality: Two equivalents of DIPEA are required to neutralize the hydrochloride salt and the ammonium species formed during the amide coupling. A third equivalent is used to activate the carboxylic acid with HATU.

-

-

Acid Activation: Add HATU (1.2 eq) to the solution of the carboxylic acid from Step 1. Stir for 5-10 minutes at room temperature. You may observe a slight color change.

-

Expertise: HATU is an efficient coupling reagent that minimizes side reactions and racemization for chiral centers.

-

-

Coupling: Transfer the free amine solution from Step 2 to the activated acid solution from Step 3 via cannula.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is typically complete within 2-4 hours. A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, higher molecular weight spot/peak corresponding to the amide product.

-

Workup & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Trustworthiness: The aqueous washes are crucial for removing residual DMF, DIPEA·HCl salt, and unreacted HATU byproducts.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes, to isolate the desired amide product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20] The data should be consistent with the expected structure.

Conclusion and Future Perspectives

6-(Aminomethyl)morpholin-3-one hydrochloride is a high-value building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its primary amine handle allows for straightforward and efficient incorporation into diverse molecular scaffolds via robust amide coupling protocols, as detailed in this note. The inherent physicochemical properties of the morpholin-3-one moiety can impart favorable ADME characteristics to the final compound, making it an attractive choice for drug development professionals. Future work can explore substituting the morpholine ring to probe for additional interactions within the ATP-binding site or utilizing alternative coupling chemistries to expand the accessible chemical space.

References

-

ChemUniverse. 6-(AMINOMETHYL)MORPHOLIN-3-ONE HYDROCHLORIDE [Q03286]. Available from: [Link]

-

PubChem. 6-(Aminomethyl)morpholin-3-one. National Center for Biotechnology Information. Available from: [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][21]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available from: [Link]

-

Ciotta, G., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(13), 1938–1966. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782–14822. Available from: [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. Available from: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

-

De la Torre, A., et al. (2024). Green Chemistry. BORIS Portal. Available from: [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. Available from: [Link]

-

Cmiljanovic, V., et al. (2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Request PDF on ResearchGate. Available from: [Link]

-

Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

-

Naccari, C., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

-

Ciotta, G., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1145–1155. Available from: [Link]

-

Youssef, A.M., & Abdul-Reada, N.A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Available from: [Link]

-

Patel, H., et al. (2012). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. Journal of Chemical and Pharmaceutical Research, 4(5), 2530-2534. Available from: [Link]

-

Oh, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 12-18. Available from: [Link]

-

Garcia-Martinez, J.M., et al. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Clinical Cancer Research, 17(5), 1019-1029. Available from: [Link]

-

Cmiljanovic, V., et al. (2021). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Request PDF on ResearchGate. Available from: [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available from: [Link]

-

ResearchGate. The PI3K/Akt/mTOR pathway and inhibitors that target it. Available from: [Link]

-

Wright, Q. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]

-

Schepetkin, I. A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(AMINOMETHYL)MORPHOLIN-3-ONE HYDROCHLORIDE [Q03286] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 10. 6-(Aminomethyl)-3-morpholinone hydrochloride/CAS:170799-36-7-HXCHEM [hxchem.net]

- 11. 6-(Aminomethyl)morpholin-3-one | 793644-35-6 [sigmaaldrich.com]

- 12. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 13. 793644-35-6|6-(Aminomethyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 14. 6-(Aminomethyl)morpholin-3-one | C5H10N2O2 | CID 10057542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 18. ajchem-a.com [ajchem-a.com]

- 19. preprints.org [preprints.org]

- 20. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 21. dspace.mit.edu [dspace.mit.edu]

Application and Protocols for the Use of 6-(Aminomethyl)morpholin-3-one Hydrochloride in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[3] The morpholin-3-one moiety, a derivative of morpholine, offers a versatile platform for the development of novel therapeutics, particularly in the realm of peptidomimetics and small molecule libraries.[4] Solid-phase organic synthesis (SPOS) provides a powerful and efficient methodology for the construction of such libraries, enabling rapid access to a multitude of structurally diverse compounds for high-throughput screening.[5][6]

This document provides a detailed guide to the application of 6-(Aminomethyl)morpholin-3-one hydrochloride as a key building block in solid-phase synthesis. We will explore its utility in creating diverse molecular scaffolds and provide detailed, field-proven protocols for its successful incorporation into solid-supported synthetic workflows.

I. Core Principles and Strategic Considerations

The use of 6-(Aminomethyl)morpholin-3-one hydrochloride in solid-phase synthesis hinges on the strategic manipulation of its functional groups: the primary amine and the secondary amine within the morpholinone ring. The primary amine serves as the initial point of attachment to a solid support or for subsequent derivatization, while the secondary amine can be acylated or alkylated to introduce further diversity.

Chemical Properties of the Building Block

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ · HCl | N/A |

| Molecular Weight | 166.61 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMF, DMSO | N/A |

Note: The hydrochloride salt form necessitates a neutralization step prior to coupling reactions.

Strategic Workflow for Solid-Phase Synthesis

The general workflow for utilizing 6-(Aminomethyl)morpholin-3-one hydrochloride in solid-phase synthesis can be conceptualized as a multi-step process involving immobilization, diversification, and finally, cleavage from the solid support.

Caption: General workflow for solid-phase synthesis using 6-(Aminomethyl)morpholin-3-one.

II. Detailed Protocols and Methodologies

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrates and desired final products.

Protocol 1: Immobilization of 6-(Aminomethyl)morpholin-3-one on 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the primary amine of 6-(aminomethyl)morpholin-3-one to a highly acid-labile resin, which allows for the mild cleavage of the final product.[7]

Rationale: 2-Chlorotrityl chloride resin is chosen for its ability to immobilize primary amines under mild conditions and for the subsequent mild acidic cleavage that often leaves acid-sensitive functional groups intact.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

6-(Aminomethyl)morpholin-3-one hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[8]

-

Building Block Preparation: In a separate vial, dissolve 6-(Aminomethyl)morpholin-3-one hydrochloride (3 equivalents based on resin loading) in a minimal amount of DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and stir for 5 minutes.

-

Loading: Drain the DCM from the swollen resin. Add the solution of the neutralized building block to the resin. Add anhydrous DCM to ensure the resin is fully submerged. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Capping: To cap any unreacted trityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.[7]

-

Final Washing and Drying: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under high vacuum.

Verification of Loading (Optional):

The loading efficiency can be determined by a quantitative ninhydrin test on a small sample of the resin.[9]

Protocol 2: Diversification via Acylation of the Resin-Bound Morpholin-3-one

This protocol details the acylation of the secondary amine of the immobilized morpholin-3-one scaffold, a key step for introducing molecular diversity.

Rationale: Standard peptide coupling reagents can be employed to efficiently form an amide bond at the secondary amine of the morpholinone ring. HATU is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization.[10]

Materials:

-

Resin-bound 6-(aminomethyl)morpholin-3-one (from Protocol 1)

-

Carboxylic acid (3 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

-

Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF (10 mL) for 30 minutes.

-

Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: The completion of the reaction can be monitored by taking a small sample of the resin and performing a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of a free secondary amine and the completion of the acylation.[9]

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Caption: Workflow for the acylation of the resin-bound morpholin-3-one.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the solid support into solution.

Rationale: A mild acidic cleavage cocktail is used to release the product from the 2-chlorotrityl resin, preserving the integrity of many common protecting groups if present.

Materials:

-

Resin-bound final product

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Cleavage Cocktail Comparison:

| Cleavage Cocktail | Composition (v/v/v) | Application Notes |

| Mild | TFA/TIS/DCM (1:1:98) | Suitable for most applications, preserves many acid-labile protecting groups. |

| Standard | TFA/TIS/DCM (20:5:75) | For more robust products or when complete deprotection is also desired. |

Procedure:

-

Resin Preparation: Wash the dry resin with DCM (3 x 10 mL).

-

Cleavage: Add the chosen cleavage cocktail (10 mL) to the resin and agitate at room temperature for 30-60 minutes.

-

Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

-

Resin Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

III. Troubleshooting and Key Considerations

-

Incomplete Loading: If loading is low, increase the reaction time or the equivalents of the building block and base. Ensure all reagents are anhydrous.

-

Incomplete Coupling: If the Kaiser test remains positive, repeat the coupling step with fresh reagents. The use of a different coupling agent, such as PyBOP, can also be explored.[11]

-

Premature Cleavage: With highly acid-sensitive linkers like 2-chlorotrityl, avoid any acidic conditions during the synthesis.

-

Side Reactions: The morpholinone ring is generally stable under standard solid-phase synthesis conditions. However, strong nucleophiles or bases could potentially lead to ring-opening.

IV. Conclusion

6-(Aminomethyl)morpholin-3-one hydrochloride is a valuable and versatile building block for solid-phase synthesis. Its incorporation allows for the creation of diverse libraries of compounds with potential applications in drug discovery and chemical biology. The protocols outlined in this document provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. By understanding the core principles and carefully controlling the reaction conditions, scientists can successfully generate novel molecules with the desirable properties conferred by the morpholin-3-one moiety.

V. References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

-

Gordon, D. W., & Steele, J. (1995). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Bioorganic & medicinal chemistry letters, 5(1), 47-50.

-

Al-Tamiemi, E. O., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(3).

-

Povarov, L. S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein journal of organic chemistry, 10, 1146–1154.

-

Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 61.

-

Doyle, F. P., Nayler, J. H. C., & Rolinson, G. N. (1960). U.S. Patent No. 2,941,995. Washington, DC: U.S. Patent and Trademark Office.

-

Bock, V., et al. (2019). Polymer-Assisted Synthesis of Single and Fused Diketomorpholines. Molecules, 24(5), 961.

-

Soural, M., & Bode, J. W. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.

-

Coin, I., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC advances, 4(71), 37759-37774.

-

He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114757.

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Battilocchio, C., et al. (2021). Continuous-flow synthesis of mepivacaine from simple building blocks. Green Chemistry, 23(16), 5895-5901.

-

Leven, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(25), 16391–16400.

-

eMolecules. (2023). Making DNA-Encoded Libraries by Solid Phase Synthesis.

-

Sirisoma, N., et al. (2005). EP Patent 2,560,964 A1. European Patent Office.

-

Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3326.

-

Charles, I., et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry–A European Journal, 26(2), 404-410.

-

Domling, A., et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ACS combinatorial science, 22(6), 284–294.

-

Bapat, A. V., et al. (2019). Interplay of drug-polymer interactions and release performance for HPMCAS-based amorphous solid dispersions. Molecular Pharmaceutics, 16(11), 4683–4696.

-

Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 1-8.

-

Marques, M. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227.

-